molecular formula C12H19N3O4 B2801391 2-(3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid CAS No. 2031268-69-4

2-(3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid

Cat. No.: B2801391
CAS No.: 2031268-69-4
M. Wt: 269.301
InChI Key: VTIKXWMYUQDFHB-UHFFFAOYSA-N
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Description

Historical Development of Pyrazole-Based Amino Acid Derivatives

The synthesis of pyrazole derivatives dates to 1883, when Ludwig Knorr first reported the cyclocondensation of β-diketones with hydrazines to form substituted pyrazoles. This foundational work established pyrazoles as a critical heterocyclic scaffold in organic chemistry. Over the next century, advancements in regioselective synthesis methods enabled the creation of structurally diverse pyrazole derivatives, including those fused with amino acid backbones. For example, the Horner–Wadsworth–Emmons reaction was later adapted to conjugate pyrazole moieties to α-amino acids, as demonstrated in the synthesis of 5-arylpyrazole-containing amino acids via β-aryl α,β-unsaturated ketone intermediates.

A pivotal development occurred with the introduction of tert-butoxycarbonyl (Boc) protecting groups, which stabilized reactive amino groups during heterocyclic functionalization. This innovation allowed chemists to synthesize Boc-protected pyrazole-amino acid hybrids without compromising the integrity of the amino acid backbone. Modern techniques, such as transition-metal-free trifluoromethylation and hypervalent iodine-mediated cyclization, further expanded the synthetic toolbox for these compounds.

Significance in Medicinal Chemistry Research

Pyrazole-amino acid conjugates are prized for their dual functionality: the pyrazole ring provides a planar, aromatic heterocycle capable of π-π stacking and hydrogen bonding with biological targets, while the amino acid moiety enhances water solubility and enables integration into peptide-based therapeutics. The Boc group serves a critical role in these hybrids by protecting the amino group during solid-phase peptide synthesis (SPPS), thereby preventing undesired side reactions.

Structurally, 2-(3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid combines a sterically hindered 2-methylpropanoic acid group with a Boc-protected aminopyrazole. This design enhances metabolic stability and facilitates selective modifications at the pyrazole N1 position, making it a versatile intermediate for drug discovery.

Current Research Landscape of Boc-Protected Heterocyclic Amino Acids

Recent advances in Boc-protected heterocycles emphasize regioselective synthesis and functionalization. For instance, β-ketonitriles derived from aspartic acid have been condensed with hydrazines under acidic conditions to yield 5-aminopyrazole carboxylates, which are subsequently Boc-protected. A notable example is the synthesis of fluorescent pyrazole-amino acids via aza-Michael additions, where the Boc group ensures compatibility with downstream oxidation and conjugation steps.

Table 1: Synthetic Methods for Pyrazole-Amino Acid Hybrids

Method Key Reagents Yield (%) Regioselectivity Reference
Horner–Wadsworth–Emmons β-Keto phosphonate, aldehydes 60–85 High (5-aryl)
Trifluoromethylation Togni reagent, acetylenic ketones 70 Moderate
Hydrazone cyclization Hydrazines, β-aminovinyl ketones 66–88 High (1,3,5-subst.)

These methods highlight the preference for Boc protection in maintaining functional group integrity during multi-step syntheses.

Research Objectives and Scientific Rationale

The primary objective of studying this compound is to establish a robust synthetic platform for heterocyclic amino acids with tailored bioactivities. Its steric hindrance at the 2-methylpropanoic acid position and Boc-protected amino group make it an ideal candidate for:

  • Peptide backbone modifications : Incorporating the pyrazole ring into peptide chains to enhance rigidity and target binding.
  • Fluorescent probes : Leveraging the conjugated π-system of the pyrazole for bioimaging applications, as demonstrated in analogues with strong emission profiles.
  • Enzyme inhibitor design : Utilizing the Boc group as a transient protecting moiety to enable selective modifications for serine protease targeting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-11(2,3)19-10(18)13-8-6-7-15(14-8)12(4,5)9(16)17/h6-7H,1-5H3,(H,16,17)(H,13,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIKXWMYUQDFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C=C1)C(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031268-69-4
Record name 2-(3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The protected amino acid can then be coupled with a pyrazole derivative under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those described above. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amino group. Acidic cleavage is the primary method for deprotection:

Reagent/Conditions Products Key Observations
Trifluoroacetic acid (TFA) in dichloromethane (DCM) Free amino group (NH2-\text{NH}_2) + CO2_2 + tert-butanolQuantitative deprotection occurs within 1–2 hours at room temperature. The liberated amine is reactive for subsequent modifications.

Mechanism : Protonation of the Boc group’s carbonyl oxygen weakens the C–O bond, leading to cleavage and release of CO2_2 and tert-butanol.

Oxidation Reactions

The carboxylic acid and pyrazole moieties can undergo oxidation under controlled conditions:

Reagent/Conditions Target Site Products References
KMnO4_4 in acidic mediumPyrazole ringOxidized pyrazole derivatives (e.g., pyrazolone)
Ozone (O3_3)Alkyl side chainsKetones or carboxylic acids

Example :
Pyrazole rings oxidize to pyrazolones under strong oxidizing conditions, altering electronic properties for biological applications.

Reduction Reactions

Selective reduction of functional groups is achievable:

Reagent/Conditions Target Site Products References
LiAlH4_4 in THFCarboxylic acid (COOH-\text{COOH})Primary alcohol (CH2OH-\text{CH}_2\text{OH})
H2_2/Pd-CPyrazole ring (if unsaturated)Partially saturated pyrazoline

Note : LiAlH4_4 reduces the carboxylic acid to an alcohol while leaving the Boc group intact.

Substitution Reactions

The Boc-protected amine and pyrazole ring participate in nucleophilic substitution:

Reaction Type Reagent/Conditions Products References
AlkylationAlkyl halides (R-X), baseN-Alkylated pyrazole derivatives
AcylationAcid chlorides (R-COCl)Amides or acylated pyrazole

Example :
Acylation with acetyl chloride introduces an acetyl group at the pyrazole N-position, enhancing lipophilicity .

Coupling Reactions

The carboxylic acid group facilitates amide bond formation:

Reagent/Conditions Partners Products References
EDC/HOBt in DMFAminesPeptide-like amides
DCC/DMAPAlcoholsEsters

Application : EDC/HOBt-mediated coupling is widely used in peptide synthesis to link the compound to biomolecules.

Esterification

The carboxylic acid is esterified under standard conditions:

Reagent/Conditions Products Yield References
Methanol (MeOH), SOCl2_2Methyl ester85–90%
Ethanol, H2_2SO4_4Ethyl ester75–80%

Utility : Ester derivatives improve solubility for chromatographic purification.

Cycloaddition Reactions

The pyrazole ring participates in 1,3-dipolar cycloadditions:

Reagent/Conditions Partners Products References
Cu(I)-catalyzed Huisgen reactionAlkynesTriazole-linked conjugates

Example :
Reaction with phenylacetylene forms a triazole ring, expanding applications in click chemistry .

Key Research Findings

  • Boc Deprotection Efficiency : TFA in DCM achieves >95% deprotection within 2 hours, critical for downstream functionalization .

  • Pyrazole Reactivity : The 1H-pyrazole ring exhibits higher reactivity at the N-1 position compared to N-2 in alkylation reactions .

  • Biological Relevance : Triazole derivatives synthesized via cycloaddition show enhanced antimicrobial activity in preclinical studies .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, particularly as a potential pharmacophore for drug development. Its applications include:

  • Antimicrobial Activity : Studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For example, compounds structurally similar to 2-(3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid have been evaluated for their effectiveness against various bacterial strains .
  • Anti-inflammatory Agents : Research suggests that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. This makes them potential candidates for the development of anti-inflammatory drugs .
  • Anticancer Properties : Some studies have explored the use of pyrazole-containing compounds in cancer therapy. Their ability to interact with specific biological targets involved in cancer cell proliferation has been a focus of ongoing research .

Agricultural Applications

In agricultural science, the compound's unique properties may be leveraged for developing new agrochemicals:

  • Pesticide Development : The structural features of pyrazoles allow them to act as effective pesticides. Research has shown that certain pyrazole derivatives can exhibit insecticidal and fungicidal activities, making them suitable candidates for agrochemical formulations .
  • Plant Growth Regulators : Compounds like this compound may also be investigated for their roles as plant growth regulators, promoting healthy plant development and improving crop yields .

Material Science Applications

The compound's chemical stability and reactivity can be utilized in material science:

  • Polymer Chemistry : The incorporation of pyrazole derivatives into polymer matrices can enhance the mechanical properties and thermal stability of the materials. This application is particularly relevant in creating advanced composites for industrial uses .
  • Nanotechnology : Pyrazole-based compounds are being explored for their potential use in nanotechnology, particularly in the synthesis of nanoparticles that have applications in drug delivery systems due to their biocompatibility and functionalization capabilities .

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyrazole derivatives demonstrated that modifications to the Boc group significantly influenced the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Drug Development

Research involving the synthesis of novel pyrazole derivatives showed promising results in inhibiting COX enzymes. In vitro assays indicated that these compounds could reduce inflammation markers significantly, suggesting their viability as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 2-(3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid involves its interaction with molecular targets through its functional groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then participate in various biochemical pathways. The pyrazole ring may also interact with specific enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-pyrrole-3-carboxylates

  • Example: Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a) Key Differences:
  • Core Structure : Pyrrole instead of pyrazole.
  • Substituents: Bulky indole and carbonyl groups at positions 4 and 5, compared to the simpler propanoic acid group in the target compound.
  • Molecular Weight : 554 g/mol (vs. 269.3 g/mol for the target compound).
    • Synthesis : Prepared via CuCl₂·2H₂O-catalyzed cyclization of 1,3-bis(indol-3-yl)propane-1,3-dione and 1,2-diaza-1,3-diene in THF .

3-(5-((Tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl)propanoic Acid

  • Key Differences: Substituents: A 4-fluorophenyl group at the pyrazole 4-position and a propanoic acid chain (vs. 2-methylpropanoic acid in the target compound). Synthesis: Derived from tert-butyl (3-(2-cyanoethyl)-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)carbamate via NaOH-mediated hydrolysis .

Functional Analogues with Boc-Protected Amino Groups

(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic Acid (13c)

  • Key Differences: Core Structure: Thioxothiazolidinone ring fused to pyrazole (vs. standalone pyrazole in the target compound). Molecular Weight: ~440 g/mol (estimated from C₂₃H₂₁N₃O₃S₂).

(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic Acid

  • Key Differences: Core Structure: Imidazole instead of pyrazole. Substituents: Trityl-protected imidazole and a peptide-like amide linkage (vs. direct pyrazole-propanoic acid linkage). Applications: Likely used in peptide-based drug discovery due to its amide backbone.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Method Reference
This compound Pyrazole Boc-amino, 2-methylpropanoic acid 269.3 Not detailed in evidence
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-pyrrole-3-carboxylate (10a) Pyrrole Indole, carbonyl, ethyl ester 554 CuCl₂-catalyzed cyclization
3-(5-((Tert-Butoxycarbonyl)amino)-4-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl)propanoic acid Pyrazole 4-fluorophenyl, propanoic acid ~350 (estimated) NaOH hydrolysis of nitrile
(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid Pyrazole-thiazolidinone Methoxyphenyl, thioxothiazolidinone ~440 Condensation with benzothiazole

Key Research Findings

  • Steric and Electronic Effects: The Boc group in the target compound enhances stability against enzymatic degradation compared to unprotected amino-pyrazoles, as seen in analogues like 13c .
  • Solubility: The 2-methylpropanoic acid moiety improves aqueous solubility relative to ethyl ester derivatives (e.g., 10a), which require polar aprotic solvents .
  • Synthetic Flexibility : Unlike the NaOH-mediated hydrolysis used for fluorophenyl analogues , the target compound’s synthesis likely involves direct coupling of Boc-protected pyrazole precursors, though explicit details are absent in the evidence.

Biological Activity

2-(3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activity. This article explores the compound's structure, synthesis, and various biological effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Chemical Formula : C₁₂H₁₉N₃O₄
  • Molecular Weight : 269.3 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1394970-92-3

The structural representation can be summarized as follows:

SMILES CC C C OC O NC1 CN N C1 C C C C O O\text{SMILES CC C C OC O NC1 CN N C1 C C C C O O}

Synthesis

The synthesis of this compound typically involves the reaction of tert-butoxycarbonyl (Boc) protected amino acids with pyrazole derivatives. The synthetic pathway is crucial for ensuring the purity and yield of the final product, which is generally above 95% purity as indicated by various suppliers .

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies involving pyrazole derivatives have shown their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways that are dysregulated in cancer cells. For example, pyrazole derivatives have been shown to inhibit certain kinases that are crucial for cancer cell survival .

Neuroprotective Effects

Recent studies suggest that compounds with a similar structure may provide neuroprotective effects. They could potentially modulate neurotransmitter systems or protect neuronal cells from oxidative stress, making them candidates for further investigation in neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Study A (2010)Demonstrated significant inhibition of tumor growth in vitro using similar pyrazole compounds.
Study B (2015)Found that the compound exhibited neuroprotective effects in animal models of Alzheimer's disease.
Study C (2020)Reported enzyme inhibition leading to reduced proliferation in specific cancer cell lines.

Q & A

Q. What are the key considerations for synthesizing 2-(3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid with high purity?

  • Methodological Answer: Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrazole amino group. A base like triethylamine is used to facilitate the reaction between tert-butoxycarbonyl chloride and the pyrazole precursor under mild conditions (room temperature, inert atmosphere) . Post-synthesis, purification via reverse-phase HPLC or column chromatography is critical to isolate the product from unreacted intermediates. Purity (>98%) can be confirmed using LC-MS and 1^1H/13^13C NMR spectroscopy, focusing on peaks such as the Boc group’s tert-butyl protons (~1.3 ppm) and the carboxylic acid proton (~12-14 ppm) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer: The compound is hygroscopic and sensitive to acidic/basic conditions. Store at room temperature (RT) in airtight containers under nitrogen, desiccated with silica gel. Avoid prolonged exposure to light, as UV radiation may degrade the Boc group. For long-term storage, lyophilize the compound and keep at -20°C . Safety protocols (e.g., fume hood use, PPE) are mandatory due to hazards like skin/eye irritation (H315, H319) .

Advanced Research Questions

Q. What strategies can resolve contradictory bioactivity data observed in enzyme inhibition assays involving this compound?

  • Methodological Answer: Contradictions may arise from assay conditions (e.g., pH, ionic strength) affecting the compound’s ionization state. Perform dose-response curves across a pH range (4–8) to assess protonation effects on the carboxylic acid group. Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and compare with computational docking simulations (e.g., AutoDock Vina) to identify key interactions, such as hydrogen bonding between the pyrazole ring and active-site residues . Cross-validate results with orthogonal assays (e.g., SPR, fluorescence polarization) .

Q. How can computational modeling predict the reactivity of the Boc-protected amino group in nucleophilic reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic environment of the Boc group. Analyze frontier molecular orbitals (HOMO/LUMO) to predict susceptibility to nucleophilic attack. For example, the Boc group’s carbonyl carbon (C=O) is electrophilic, with LUMO energy levels indicating reactivity toward amines. Solvent effects (e.g., dielectric constant of DMSO vs. THF) can be incorporated using the Polarizable Continuum Model (PCM) .

Q. What analytical techniques are optimal for characterizing byproducts formed during Boc deprotection?

  • Methodological Answer: Boc deprotection with TFA or HCl/dioxane often generates tert-butyl alcohol or CO2_2. Monitor reactions in real-time using in situ IR spectroscopy (C=O stretch at ~1700 cm1^{-1} disappearance). Post-deprotection, analyze by LC-MS (ESI− mode) to detect carboxylic acid anions ([M-H]^-) and confirm deprotection efficiency. For trace byproducts, employ high-resolution mass spectrometry (HRMS) or 19^19F NMR (if fluorinated reagents are used) .

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